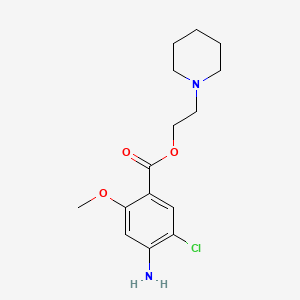

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate

Vue d'ensemble

Description

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, also known as ML 10302, is a chemical compound with the empirical formula C15H21ClN2O3 and a molecular weight of 312.79 . It is a derivative of 4-amino-5-chloro-2-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is represented by the SMILES stringCOc1cc(N)c(Cl)cc1C(=O)OCCN2CCCCC2 . This notation provides a way to represent the molecule’s structure using ASCII strings. Physical And Chemical Properties Analysis

This compound is a solid, white to off-white in color . It is soluble in DMSO (>20 mg/mL) but insoluble in water . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Serotonin Receptor Agonist

ML 10302 is a potent 5-HT4 partial agonist . It displays > 680-fold selectivity over 5-HT3 receptors . This makes it a valuable tool in studying the role and function of 5-HT4 receptors in various biological processes.

Alzheimer’s Disease Research

ML 10302 has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease . This suggests that it could potentially be used in the development of treatments for Alzheimer’s disease.

Gastrokinetic Effects

ML 10302 exhibits progastrokinetic effects in vivo . This means it could potentially be used in the treatment of gastrointestinal disorders.

Piperidine Derivative

ML 10302 is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

The structure of ML 10302 allows for intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Drug Design and Development

Given its potent activity and selectivity for 5-HT4 receptors, ML 10302 could potentially be used as a lead compound in the design and development of new drugs .

Mécanisme D'action

Target of Action

ML 10302, also known as 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent agonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and gastrointestinal motility .

Mode of Action

ML 10302 interacts with the 5-HT4 receptor, stimulating it to activate downstream signaling pathways . This interaction results in the stimulation of gut motility through cholinergic pathways .

Biochemical Pathways

The primary biochemical pathway affected by ML 10302 is the serotonin (5-HT4) receptor pathway . Upon activation of the 5-HT4 receptor by ML 10302, a series of downstream effects are triggered, leading to the stimulation of gut motility through cholinergic pathways .

Result of Action

The activation of the 5-HT4 receptor by ML 10302 leads to significant prokinesia in both the small bowel and colon . This means that ML 10302 can stimulate movement in the gastrointestinal tract, which could potentially be beneficial in conditions where gut motility is impaired.

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. These include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFIAQAAZUEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933493 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148868-55-7 | |

| Record name | ML 10302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

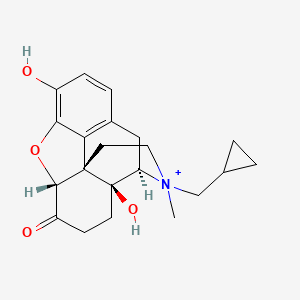

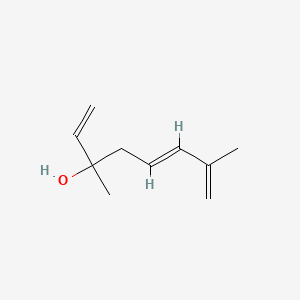

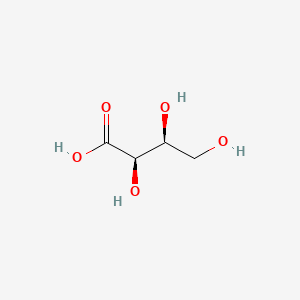

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)

![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)

![3-Methyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1235408.png)